2-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-5(2,9)3-7-8-4(6)10-3/h9H,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUJLNJBFSDENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(O1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23982-98-1 | |
| Record name | 2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Routes for 5-Amino-1,3,4-oxadiazoles
The synthesis of 5-amino-1,3,4-oxadiazoles typically proceeds through cyclization reactions involving semicarbazide derivatives or hydrazides. One common approach is the dehydration of semicarbazide derivatives using dehydrating agents like phosphorus oxychloride (POCl3), which facilitates ring closure to form the oxadiazole nucleus with an amino group at the 5-position.
- Dehydration of Semicarbazides: Semicarbazides or thiosemicarbazides undergo cyclodehydration with POCl3 to yield 5-amino-1,3,4-oxadiazoles. This method is well-documented for producing 5-aryl(alkyl)-2-amino-1,3,4-oxadiazoles efficiently.
The preparation of 2-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-ol involves the introduction of the propan-2-ol group at the 2-position of the oxadiazole ring. This can be achieved by starting from appropriate acylhydrazide precursors or hydrazine derivatives that bear the propan-2-ol substituent or by post-synthetic modification of the oxadiazole ring.
Cyclization from Acylhydrazides: Acylhydrazides derived from 2-hydroxy-2-methylpropionic acid or related compounds can be cyclized under dehydrating conditions to form the oxadiazole ring with the propan-2-ol substituent at the 2-position.
Use of Phosphorus Oxychloride: Reaction of the hydrazide intermediate with POCl3 promotes ring closure and dehydration, yielding the target this compound.
Alternative Synthetic Strategies
Nucleophilic Substitution and Cyclodehydration: Starting from hydrazine hydrate and esters or acid derivatives containing the propan-2-ol moiety, nucleophilic substitution followed by cyclodehydration can be employed to obtain the oxadiazole ring system with the desired substitution pattern.
Cyclo-dehydrogenation of Schiff Bases: Schiff bases derived from semicarbazides can undergo cyclo-dehydrogenation in the presence of ferric chloride in acetic acid to yield substituted oxadiazoles, which may be adapted for the preparation of amino-substituted derivatives.
Reaction Conditions and Yields
The typical reaction conditions for the cyclization steps involve:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Dehydration of semicarbazide | POCl3 | Reflux or 80–100°C | Several hours | 70–90 |
| Cyclization from acylhydrazide | Basic alcoholic solution, acidification | Room temperature to reflux | Several hours | Moderate to high (varies) |
| Cyclo-dehydrogenation | FeCl3 in acetic acid | Room temperature | Hours | Moderate |
These conditions are optimized to maximize yield and purity, with purification typically achieved by recrystallization or column chromatography.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Dehydration of Semicarbazides | Semicarbazide derivatives | POCl3 | High yield, straightforward | Requires handling POCl3 |
| Cyclization from Acylhydrazides | Acylhydrazides with propan-2-ol moiety | Basic alcohol, acidification | Versatile, moderate conditions | May require multiple steps |
| Cyclo-dehydrogenation of Schiff bases | Schiff bases from semicarbazides | FeCl3, acetic acid | Mild conditions | Moderate yield |
| Nucleophilic substitution + Cyclodehydration | Hydrazine hydrate + esters/acids | Hydrazine hydrate, dehydrating agents | Can introduce various substituents | Multi-step, sensitive reagents |
Research Findings and Optimization
Studies have shown that the dehydration of semicarbazide derivatives using POCl3 is the most efficient and widely used method for synthesizing 5-amino-1,3,4-oxadiazoles, including derivatives with bulky substituents like propan-2-ol.
Optimization of reaction temperature and time is crucial to prevent decomposition and to maximize yield.
Alternative methods such as cyclo-dehydrogenation provide milder conditions but often at the cost of lower yields and more complex purification.
The choice of solvent and pH during the cyclization from acylhydrazides significantly influences the reaction outcome, with basic alcoholic media followed by acidification being favorable.
This detailed overview of preparation methods for this compound reflects the current state of synthetic organic chemistry for this class of compounds, highlighting the importance of selecting appropriate starting materials, reagents, and reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its oxadiazole moiety is of particular interest in drug design as it can interact with various biological targets.
Case Study : Research indicates that derivatives of oxadiazoles exhibit antimicrobial and anti-inflammatory properties. A study demonstrated that compounds containing the oxadiazole ring showed significant activity against various bacterial strains, suggesting that 2-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-ol could be further developed as an antibiotic .
Biochemical Applications
This compound serves as a non-ionic organic buffering agent in biological systems. It helps maintain pH levels within a specific range (6–8.5), which is crucial for enzyme activity and cellular processes.
Application Example : In cell culture studies, maintaining optimal pH is vital for cell viability and function. The use of this compound has been reported to enhance the stability of cell cultures by providing a suitable buffering capacity .
Agricultural Chemistry
The potential use of this compound in agricultural chemistry has been explored due to its ability to enhance plant growth and resistance to pathogens. Research indicates that oxadiazole derivatives can act as growth regulators or protectants.
Field Study : Trials have shown that formulations containing oxadiazole derivatives improved crop yield and resistance to fungal infections in several plant species. This suggests that this compound could be developed into an agricultural biostimulant .
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Thiadiazole Derivatives
- 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones (CAS: N/A): These compounds replace the oxadiazole ring with a 1,2,4-thiadiazole (sulfur instead of oxygen). The sulfur atom increases lipophilicity and alters electronic distribution, leading to stronger π-π interactions with biological targets. For example, derivatives of this class exhibit enhanced reactivity in Gewald and Dimroth reactions compared to oxadiazole analogs .
- 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles (CAS: N/A): These feature a thiadiazole core with an aminopropyl side chain. The additional nitrogen in the side chain improves hydrogen-bonding capacity, making them potent candidates for hybrid multifunctional compounds targeting neurological disorders .
Key Structural Differences :
| Feature | 2-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-ol | 1,2,4-Thiadiazole Analogs |
|---|---|---|
| Heteroatom in ring | O, N | S, N |
| Solubility | Higher (due to -OH group) | Lower (increased lipophilicity) |
| Reactivity | Moderate | Higher (sulfur participation) |
Oxadiazole Derivatives with Varied Substituents
- 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (CAS: N/A): This compound integrates a thioether-linked phenyl-oxadiazole moiety, which enhances π-stacking interactions in enzyme binding pockets. Its IC₅₀ against cancer cell lines is comparable to doxorubicin (1.8 ± 0.2 μM/mL vs. 1.2 ± 0.005 μM/mL) .
- 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine 2,2,2-trifluoroacetic acid (CAS: 1909337-38-7): The trifluoroacetic acid salt increases solubility in aqueous media, making it advantageous for pharmaceutical formulations. Its molecular weight (241.17 g/mol) and purity (>95%) are critical for reproducible bioassays .
Physicochemical Properties
Pharmacokinetic Profiles
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride (CAS: 1628721-47-0): The hydrochloride salt improves oral bioavailability by enhancing dissolution rates. Predicted intestinal absorption exceeds 30% for most oxadiazole derivatives .
Biological Activity
2-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-ol is a compound that belongs to the oxadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications and mechanisms of action.
Structural Information
- Molecular Formula : CHNO
- SMILES : CC(C)(C1=NN=C(O1)N)O
- InChIKey : CQUJLNJBFSDENS-UHFFFAOYSA-N
Biological Activities
Research has shown that 1,3,4-oxadiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Antidiabetic Effects :
-
Neuroprotective Effects :
- Some studies have indicated potential neuroprotective effects of oxadiazole derivatives, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antitubercular activity. Some compounds displayed IC50 values comparable to standard treatments like Isoniazid .
- Another investigation focused on the synthesis and biological evaluation of oxadiazole derivatives for their anticancer activity. The results showed significant inhibition of cell proliferation in various cancer cell lines .
- A recent study highlighted the α-amylase inhibitory activity of several oxadiazole derivatives, suggesting their potential use in managing diabetes .
Q & A
Q. What synthetic routes are commonly employed for 2-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-ol, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions. For example, hydrazine hydrate reacts with carbonyl-containing intermediates in ethanol with catalytic H₂SO₄, followed by reflux and crystallization . Optimization may include solvent selection (e.g., DMSO for milder conditions ), stoichiometric control of dehydrating agents, and purification via column chromatography. Large-scale production could adopt continuous flow reactors to enhance yield and reproducibility .
Q. Which spectroscopic and computational methods are recommended for structural characterization?
- FT-IR and NMR : Essential for identifying functional groups (e.g., oxadiazole ring vibrations at 950–980 cm⁻¹) and proton environments (e.g., NH₂ signals at δ 5.5–6.0 ppm) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
- DFT calculations : Predict vibrational frequencies, electronic properties (e.g., HOMO-LUMO gaps), and tautomeric stability, validated against experimental data .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
- Anticancer : NCI-60 cell line screening to assess GI₅₀ values and selectivity indices .
- Enzyme inhibition : α-Amylase or α-glucosidase assays for antidiabetic potential, using spectrophotometric methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of oxadiazole derivatives?
Contradictions often arise from substituent positioning (e.g., ethyl vs. methyl groups on the oxadiazole ring) or assay variability. Strategies include:
- Comparative molecular field analysis (CoMFA) : To map steric/electronic effects on bioactivity .
- Dose-response profiling : Validate activity trends across multiple cell lines or enzymatic systems .
- Meta-analysis : Aggregate data from analogs (e.g., 5-methyl vs. 5-ethyl derivatives) to identify conserved pharmacophores .
Q. What computational approaches predict target interactions and metabolic stability?
- Molecular docking : Simulate binding to enzymes (e.g., thymidylate synthase) or receptors (e.g., G-protein-coupled receptors) using AutoDock Vina or Schrödinger .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450-mediated oxidation) and plasma protein binding .
Q. What strategies minimize side reactions during oxadiazole functionalization?
- Protecting groups : Temporarily shield reactive amines during alkylation or acylation steps .
- Low-temperature reactions : Reduce undesired oxidation or ring-opening (e.g., below 0°C for electrophilic substitutions) .
- Catalyst screening : Pd/C or CuI for selective cross-coupling reactions .
Q. How can metabolic stability be investigated using in vitro models?
- Hepatic microsome assays : Incubate the compound with liver microsomes (human/rat) to identify phase I metabolites via LC-MS/MS .
- CYP inhibition studies : Evaluate competitive inhibition against isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Plasma stability tests : Monitor degradation in blood plasma at 37°C over 24 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
